N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide
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Overview
Description
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide is a complex organic compound that features a combination of indole, pyrrolidine, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: The starting material, 1-methylindole, undergoes a Friedel-Crafts acylation to introduce the acetamide group.
Pyrrolidine Introduction: The intermediate product is then reacted with pyrrolidine under basic conditions to form the pyrrolidin-1-yl ethyl side chain.
Final Coupling: The final step involves coupling the indole-pyrrolidine intermediate with m-tolyl acetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole and pyrrolidine moieties may play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(p-tolyl)acetamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(phenyl)acetamide: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide is unique due to the specific positioning of the m-tolyl group, which may influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c1-18-6-5-7-19(14-18)15-24(28)25-17-23(27-11-3-4-12-27)20-8-9-22-21(16-20)10-13-26(22)2/h5-9,14,16,23H,3-4,10-13,15,17H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZZSERIBIPVFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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